2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide
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Overview
Description
2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a heterocyclic compound with a molecular formula of C13H18N2O2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves the reaction of 2-chloro-3-formylquinoline derivatives with propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroquinoline: Another quinoline derivative with similar structural features.
2-Methylquinoline: A simpler quinoline derivative with different substituents.
2-Arylamino-5,6,7,8-tetrahydroquinoline: A derivative with arylamino substitution at the 2-position.
Uniqueness
2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to its specific propoxy and carboxamide substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
171011-07-7 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-2-7-17-13-10(12(14)16)8-9-5-3-4-6-11(9)15-13/h8H,2-7H2,1H3,(H2,14,16) |
InChI Key |
CPBCPFMDQVQDSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2CCCCC2=N1)C(=O)N |
Origin of Product |
United States |
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